

Application Note: Unambiguous Structural Elucidation of Dithiodesethylcarbodenafil using a Multi-dimensional NMR Approach

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Compound of Interest

Compound Name: *Dithiodesethylcarbodenafil*

CAS No.: 1610830-81-3

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Introduction: The Challenge of Novel Sildenafil Analogues

The clandestine inclusion of unapproved sildenafil analogues in dietary supplements and herbal products poses a significant public health risk. These novel structures, often synthesized to circumvent regulations, require definitive structural characterization for regulatory action and toxicological assessment. **Dithiodesethylcarbodenafil** is one such novel analogue, whose name suggests a complex modification of the sildenafil scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the de novo structural elucidation of such small molecules, providing unparalleled insight into the atomic-level connectivity and spatial arrangement of the entire structure.[1][2]

This application note provides a comprehensive, field-proven protocol for the complete structural assignment of **Dithiodesethylcarbodenafil** using a suite of 1D and 2D NMR experiments. We move beyond a simple listing of steps to explain the causality behind

experimental choices, ensuring a robust and self-validating workflow suitable for researchers in pharmaceutical analysis, forensic chemistry, and drug development.

Defining the Target: The Putative Structure of Dithiodesethylcarbodenafil

For the purpose of this guide, we will establish a putative structure for "Dithiodesethylcarbodenafil" based on a chemical interpretation of its nomenclature, a common practice when encountering novel analogues.^{[3][4][5]}

- "-denafil": Indicates the core pyrazolo[4,3-d]pyrimidin-7-one structure of sildenafil.
- "Thio-": Refers to the substitution of the carbonyl oxygen at C7 with a sulfur atom, forming a thioketone.^{[1][3]}
- "Dithio...carbo-": Suggests the presence of a dithiocarbamate functional group.
- "desethyl-": Implies a modification to the N-substituted piperazine ring, likely involving the removal of an ethyl group relative to a common analogue like homosildenafil.

Based on these interpretations, we propose the following structure for elucidation. This structure features the thiosildenafil core attached to a piperazine linker, which is in turn N-substituted with an ethyl group bearing a terminal N,N-diethyldithiocarbamate moiety. This complex side chain makes for a challenging and illustrative elucidation problem.

Part 1: Experimental Protocols

The trustworthiness of any structural elucidation rests on the quality of the acquired data. The following protocols are designed to yield high-resolution spectra suitable for detailed analysis.

Sample Preparation

The choice of solvent is critical for ensuring sample solubility and minimizing signal overlap with the analyte. Deuterated chloroform (CDCl_3) is an excellent first choice for many sildenafil-type analogues.^[6]

Protocol:

- Weigh approximately 10-15 mg of the isolated **Dithioethylethylcarbodiene** sample.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Vortex the solution for 30 seconds to ensure complete dissolution.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

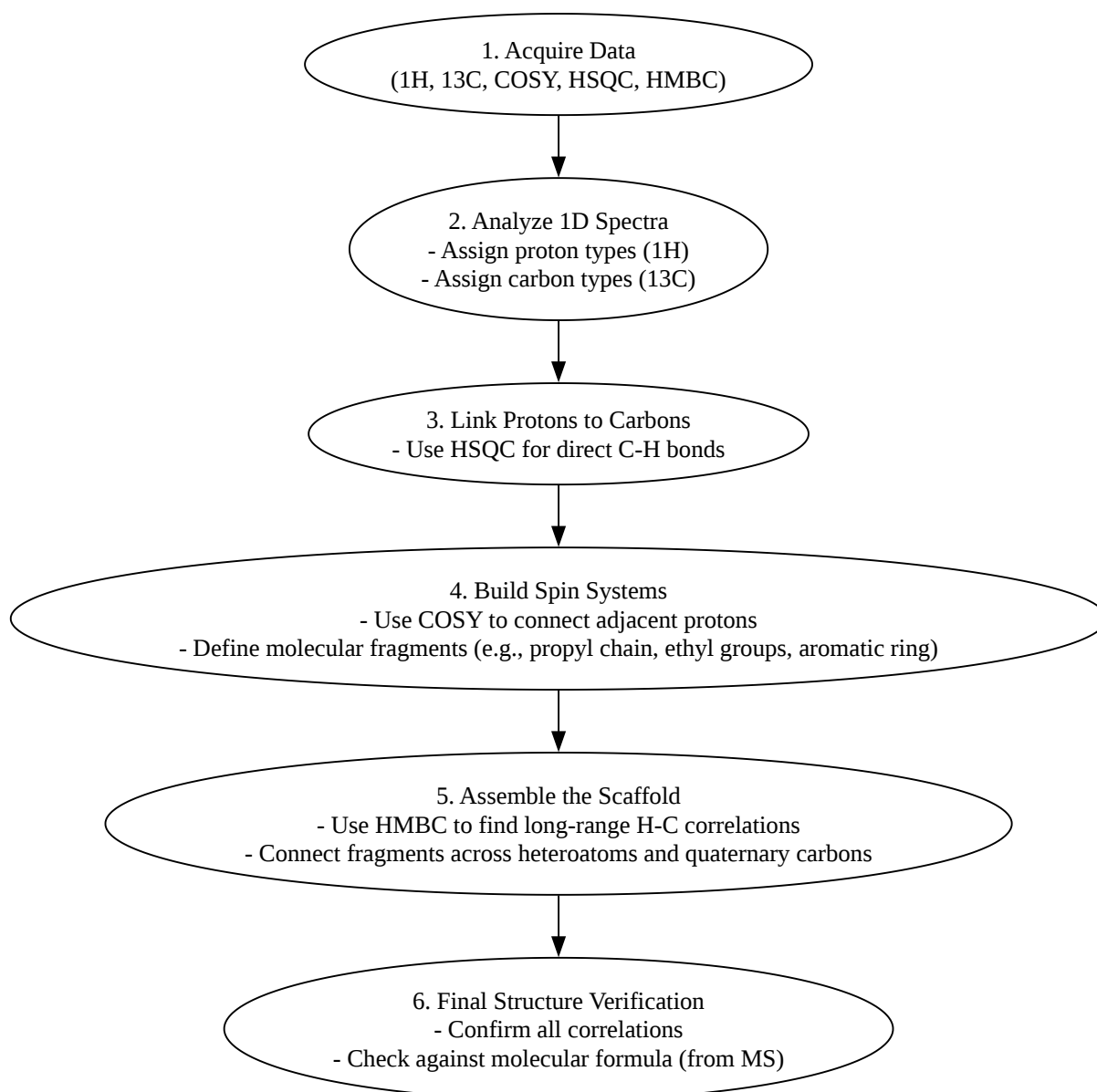
All spectra should be acquired on a spectrometer operating at a proton frequency of 500 MHz or higher to ensure adequate signal dispersion.^[7]

Table 1: Recommended NMR Acquisition Parameters

Experiment	Key Parameters	Purpose & Rationale
^1H NMR	ns=16, d1=2s, sw=20 ppm	Provides an overview of proton environments. A 2-second relaxation delay (d1) ensures quantitative accuracy for integrations.
$^{13}\text{C}\{^1\text{H}\}$ NMR	ns=1024, d1=2s, sw=240 ppm	Identifies all unique carbon signals. A higher number of scans (ns) is required due to the low natural abundance of ^{13}C .
^1H - ^1H COSY	ns=4, d1=1.5s, td(F2x F1)=2K x 256	Reveals proton-proton scalar couplings (typically over 2-3 bonds), identifying spin systems and neighboring protons.[6][8]
^1H - ^{13}C HSQC	ns=8, d1=1.5s, J(CH)=145 Hz	Correlates protons directly to their attached carbons (one-bond correlation), providing definitive C-H assignments.[8][9]
^1H - ^{13}C HMBC	ns=16, d1=2s, J(CH)=8 Hz	Detects long-range (2-4 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments.[8][10]

Part 2: A Step-by-Step Strategy for Structural Elucidation

The process of solving a chemical structure from NMR data is a logical puzzle. The following workflow provides a systematic approach to piecing together the evidence from each experiment.



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A logical workflow for NMR data analysis.

Initial Analysis: 1D ^1H and ^{13}C Spectra

The first step is a thorough analysis of the 1D spectra to identify the basic components of the molecule.

- ^1H NMR: Look for characteristic signals. For our putative structure, we expect to see:
 - Aromatic protons on the ethoxyphenyl and pyrazole rings.
 - Aliphatic protons from the propyl chain.
 - Multiple signals from ethyl groups and the piperazine ring, likely with complex splitting patterns.
 - Downfield shifted protons adjacent to heteroatoms (N, S).
- ^{13}C NMR: Identify the number of unique carbons. Key signals to look for include:
 - Aromatic carbons (~110-160 ppm).
 - Aliphatic carbons (~10-70 ppm).
 - A downfield thiocarbonyl (C=S) signal, which is critical for confirming this moiety and can appear >190 ppm.[3]

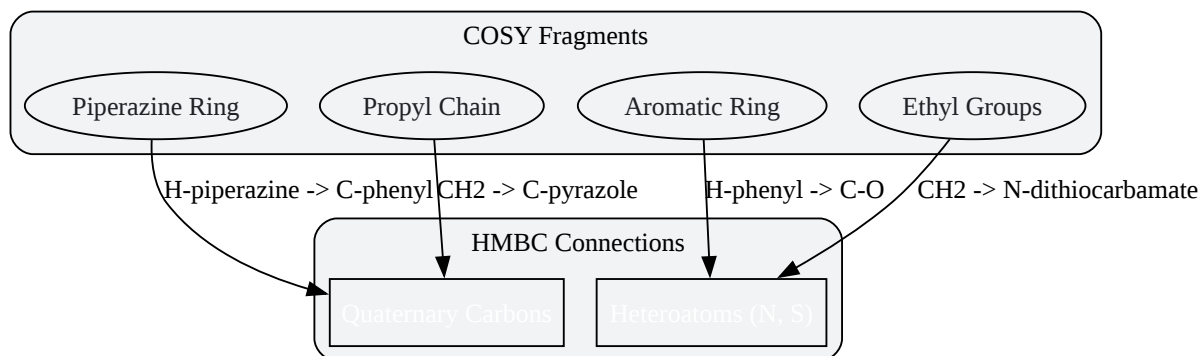
Building Fragments with COSY and HSQC

With initial assignments made, we can begin to piece together the molecular skeleton.

- HSQC Analysis: Create a table linking every proton signal to its directly attached carbon. This is a foundational step that validates initial assignments. For example, a triplet at ~1.0 ppm (from ^1H) correlating to a carbon at ~13 ppm (from ^{13}C) is definitively a methyl group of a propyl or ethyl chain.
- COSY Analysis: Trace the connectivity between coupled protons.
 - Starting with the methyl triplet of the propyl chain, a COSY cross-peak will connect it to the adjacent methylene protons. A further correlation will connect that methylene group to the

next, establishing the full CH₃-CH₂-CH₂- fragment.

- Similarly, trace the correlations for the ethyl groups and the protons on the substituted phenyl ring.



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Connecting COSY fragments via HMBC correlations.

The Final Assembly: Using HMBC to Connect the Pieces

The HMBC experiment is the most powerful tool for completing the puzzle, as it reveals correlations across several bonds, connecting the fragments identified by COSY.^{[10][11][12]}

Key HMBC Correlations to Look For:

- Connecting the Propyl Chain: Protons of the methylene group attached to the pyrazole ring should show a correlation to the pyrazole carbons (C3).
- Positioning the Ethoxyphenyl Group: The aromatic proton ortho to the ether linkage should correlate to the pyrazole carbon (C5). Protons from the ethoxy CH₂ will correlate to the phenyl carbon it's attached to.
- Placing the Piperazine Moiety: Protons on the piperazine ring will show correlations to the sulfonyl-adjacent carbon of the phenyl ring.

- Confirming the Dithiocarbamate Side Chain: This is the most novel part of the structure.
 - Protons on the piperazine ring should show a correlation to the first CH₂ of the ethyl linker.
 - Protons on that CH₂ linker should correlate to the second CH₂ and to the nitrogen of the dithiocarbamate group (if a ¹H-¹⁵N HMBC is performed) or to the carbons of the N-ethyl groups.
 - Crucially, the protons of the ethyl groups attached to the dithiocarbamate nitrogen should show a strong correlation to the thiocarbonyl carbon (C=S) of the dithiocarbamate group. This single correlation is definitive proof of this functionality.

Table 2: Hypothetical Key NMR Assignments for **Dithio-desethylcarbodenafil** (in CDCl₃)

Position	¹ H δ (ppm), Mult. (J Hz)	¹³ C δ (ppm)	Key HMBC Correlations (H → C)
Propyl-CH ₃	0.95, t (7.4)	13.8	Propyl-CH ₂
Propyl-CH ₂	1.75, sext (7.5)	22.5	Propyl-CH ₃ , C3-pyrazole
Phenyl-H	7.85, d (8.5)	128.5	C-piperazine, C-O
Piperazine-H	3.10, m	50.5	C-phenyl, C-linker
Linker-CH ₂	2.80, t (6.0)	53.0	C-piperazine, C-dithio-N-CH ₂
Dithio-N-CH ₂	4.05, q (7.2)	55.2	C=S, Dithio-N-CH ₃
Dithio-N-CH ₃	1.30, t (7.2)	12.5	C=S, Dithio-N-CH ₂
C=S (Thione)	-	205.1	-
C=S (Dithio.)	-	198.5	Dithio-N-CH ₂ , Linker-CH ₂

Note: Data is hypothetical and for illustrative purposes.

Conclusion: A Validated Structure

By systematically applying this workflow—from careful sample preparation to the logical interpretation of 1D and 2D NMR data—the unambiguous structure of **Dithiodesethylcarbodenafil** can be confidently determined. The key is the strategic use of COSY to build fragments and HMBC to connect them, with the HSQC spectrum providing a constant check on direct C-H attachments. This multi-dimensional approach provides a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a critical requirement for both regulatory compliance and scientific integrity.

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